Friedelin is a pentacyclic triterpenoid ketone found in a variety of plant species, most notably in cork and certain medicinal plants. Its fully saturated, rigid steroidal backbone, featuring a ketone at the C-3 position, distinguishes it from other common triterpenoids like β-amyrin and lupeol. This structural uniqueness is central to its physicochemical properties and biological activities, which include anti-inflammatory, anticancer, and neuroprotective effects. For procurement purposes, key considerations include its established extraction and purification protocols from natural sources, which can yield high-purity material, and its characteristic solubility profile—sparingly soluble in ethanol and insoluble in water, but highly soluble in solvents like chloroform.
Substituting Friedelin with other common pentacyclic triterpenoids, such as lupeol or β-amyrin, is often unviable due to critical differences in structure and resulting function. Friedelin's defining feature is the ketone group at the C-3 position, whereas analogs like lupeol and the amyrins possess a hydroxyl group at this position. This single atomic difference fundamentally alters the molecule's hydrogen bonding capacity, polarity, and stereochemistry, leading to distinct solubility profiles and, more importantly, different interactions with biological targets. For example, Friedelin exhibits no inhibitory activity against the COX-1 enzyme at concentrations where its hydroxyl-containing analog, 3β-friedelinol, shows significant inhibition, demonstrating that a simple substitution can lead to a completely different mechanistic outcome. Therefore, assuming interchangeability based on a shared triterpenoid core can compromise experimental reproducibility and lead to inaccurate conclusions.
For applications requiring high-purity, well-characterized material, Friedelin offers a distinct advantage due to established, scalable extraction and purification protocols. A patented method for isolation from cork by-products demonstrates an overall extraction yield of up to 4.9%, achieving a final purity of 96%. This contrasts with the often variable and lower-yield isolation of other pentacyclic triterpenoids from more complex botanical matrices, providing a more reliable and scalable procurement pathway.
| Evidence Dimension | Extraction and Purification Efficiency |
| Target Compound Data | Up to 4.9% overall yield with 96% purity. |
| Comparator Or Baseline | Crude or unoptimized extraction processes for triterpenoids from various plant sources, which often result in lower yields and complex purification challenges. |
| Quantified Difference | Provides a clear, high-yield, and high-purity benchmark for a scalable natural product. |
| Conditions | Solvent extraction and recrystallization from cork-derived materials. |
This provides confidence in sourcing consistent, high-purity material, which is critical for reproducible research and development and potential scale-up.
Friedelin demonstrates significant and selective cytotoxic activity against human glioblastoma multiforme (U87MG) cells, a key model for brain cancer research. In vitro studies report a median inhibitory concentration (IC50) of 46.38 mg/L (approx. 108.7 µM) against U87MG cells. Crucially, its cytotoxicity against non-cancerous primary rat cerebral cortex (PRCC) cells was over 27 times lower, with an IC50 of 1271.77 mg/L. This substantial therapeutic window is a critical differentiator when selecting compounds for anticancer research, suggesting a higher degree of selectivity than many broadly cytotoxic natural products.
| Evidence Dimension | Selective Cytotoxicity (IC50) |
| Target Compound Data | 46.38 mg/L on U87MG glioblastoma cells. |
| Comparator Or Baseline | 1271.77 mg/L on non-cancerous primary rat cerebral cortex cells. |
| Quantified Difference | >27-fold higher potency against cancer cells compared to healthy primary brain cells. |
| Conditions | In vitro MTT assay. |
For researchers in oncology, this high selectivity index justifies prioritizing Friedelin for studies where minimizing off-target toxicity is a primary concern.
In a standard in vivo model of acute inflammation, Friedelin demonstrates potent anti-inflammatory effects. At a dose of 40 mg/kg, Friedelin inhibited carrageenan-induced paw edema in rats by 52.5%. In a comparable study using the same model, the common substitute Lupeol required a higher dose of 100 mg/kg to achieve a similar level of inhibition (50%). This suggests that Friedelin may be a more potent anti-inflammatory agent, allowing for the use of lower concentrations to achieve significant biological effects in inflammation research.
| Evidence Dimension | Inhibition of Carrageenan-Induced Paw Edema |
| Target Compound Data | 52.5% inhibition at 40 mg/kg. |
| Comparator Or Baseline | Lupeol: 50% inhibition at 100 mg/kg. |
| Quantified Difference | Achieves similar inhibition to Lupeol at a 2.5-fold lower dose. |
| Conditions | Carrageenan-induced paw edema in rats. |
This suggests higher potency, enabling researchers to use less compound to achieve a desired biological response, which is both cost-effective and reduces potential off-target effects.
Friedelin's C-3 ketone structure results in a distinct solubility profile, a key factor in experimental design and formulation. It is documented as being sparingly soluble in ethanol and insoluble in water. In contrast, Lupeol, a common analog with a C-3 hydroxyl group, is reported to be soluble in ethanol at approximately 1 mg/mL. This difference is critical for procurement decisions related to solvent system selection for assays, formulation development, and purification, as Friedelin will require different handling protocols than its hydroxylated counterparts.
| Evidence Dimension | Solubility in Common Solvents |
| Target Compound Data | Sparing solubility in ethanol, insoluble in water. |
| Comparator Or Baseline | Lupeol: Soluble in ethanol (~1 mg/mL). |
| Quantified Difference | Qualitatively different solubility in a common laboratory solvent, requiring distinct formulation approaches. |
| Conditions | Standard laboratory conditions. |
This information directly impacts solvent selection for experimental assays and formulation, preventing compound precipitation and ensuring accurate, reproducible concentration delivery.
Based on its demonstrated high potency and, most importantly, its significant selectivity for glioblastoma cells over healthy primary brain cells, Friedelin is a logical choice for in vitro and in vivo studies aimed at identifying new therapeutic leads for brain tumors. Its use is justified over less selective, broadly cytotoxic compounds.
Given its higher in vivo potency compared to common triterpenoids like Lupeol, Friedelin is a strong candidate for research into novel anti-inflammatory agents. Its poor water solubility makes it particularly suitable for formulation in non-aqueous vehicles for topical or localized delivery to sites of inflammation, minimizing systemic exposure.
The C-3 ketone of Friedelin provides a unique chemical handle for synthetic modification that is absent in hydroxylated analogs like lupeol or amyrin. This makes it a specifically valuable starting material for medicinal chemistry campaigns where derivatization of the A-ring is a key strategy for developing new chemical entities.
The existence of scalable extraction and purification methods yielding high-purity (96%) Friedelin makes it an excellent choice as an analytical or biological standard. Researchers can procure this compound with a high degree of confidence in its identity and purity, ensuring the reliability of experimental results.